Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate
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Overview
Description
. This compound features a nicotinamido group linked to a tetrahydrofuran moiety, which contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target the inducible nitric oxide synthase (inos), which plays a crucial role in the production of nitric oxide (no), a signaling molecule involved in various physiological and pathological processes .
Mode of Action
Compounds that target inos typically work by inhibiting the enzyme’s activity, thereby reducing the overproduction of no . This can potentially serve as an anti-inflammatory strategy, as excessive NO production is associated with multiple inflammation-related diseases .
Biochemical Pathways
For instance, NO is known to react with superoxide radicals to produce reactive nitrogen species, which can initiate multiple inflammatory and oxidative stress pathways .
Result of Action
The inhibition of inos and the reduction of no production can potentially alleviate the symptoms of inflammation-related diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate typically involves the reaction of nicotinic acid derivatives with tetrahydrofuran-3-ol under specific conditions. The process may include esterification and amidation reactions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and controlled reaction environments to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the nicotinamido group, potentially converting it to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structure and biological properties, warranting further investigation in pharmacology.
Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
Ethyl nicotinate: Shares the nicotinamido group but lacks the tetrahydrofuran moiety.
Tetrahydrofuran-3-yl acetate: Contains the tetrahydrofuran ring but does not have the nicotinamido group.
Uniqueness
Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is unique due to the combination of the nicotinamido group and the tetrahydrofuran moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-4-12(15-7-10)21-11-5-6-19-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBUSENHRAROEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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